molecular formula C21H28N4O4S B4536564 N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide

N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide

Cat. No. B4536564
M. Wt: 432.5 g/mol
InChI Key: PYWNRNWEWSFMAT-UHFFFAOYSA-N
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Description

N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide is a compound of interest due to its potential for various applications in the field of chemistry and pharmacology. The scientific interest in such molecules derives from their unique chemical structures and properties, which can lead to diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules like N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide often involves multi-step chemical processes. Chiral sulfinamides, for instance, have been extensively used in the stereoselective synthesis of amines and their derivatives, highlighting the importance of sulfinamide-based methodologies in constructing complex molecules (Philip et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and interaction of such compounds. The molecular structure analysis often involves spectroscopic methods, which provide insights into the electronic and spatial configuration of molecules. For example, high-resolution magnetic resonance spectra have been employed to study the conformation of products in the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones (Issac & Tierney, 1996).

Chemical Reactions and Properties

Chemical reactions involving N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide and similar compounds are central to their applications. The reactivity towards different reagents and conditions can elucidate the chemical properties of such molecules. For instance, the reaction of chloral with substituted anilines to form various intermediates showcases the diverse chemical behavior of these compounds (Issac & Tierney, 1996).

properties

IUPAC Name

N-butyl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-4-5-15-22-21(27)18-13-9-10-14-19(18)23-20(26)16-25(30(28,29)24(2)3)17-11-7-6-8-12-17/h6-14H,4-5,15-16H2,1-3H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWNRNWEWSFMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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